D2 脂素甲酯

描述

Resolvin D2 甲酯是一种源自二十二碳六烯酸的脂质介质。它是专门的促消炎介质家族的一部分,在消炎过程中起着至关重要的作用。 该化合物以其强大的抗炎和促消炎特性而闻名,使其成为医学和生物化学研究的重要关注点 .

科学研究应用

Resolvin D2 甲酯具有广泛的科学研究应用:

作用机制

Resolvin D2 甲酯通过靶向参与炎症消退的特定分子通路发挥其作用。 它与白细胞上的受体如 GPR18 结合,促进抗炎反应并增强病原体的吞噬作用 . 该化合物还抑制神经元 TRPV1 和 TRPA1 通道,从而减少疼痛和炎症 .

类似化合物:

Resolvin D1: 另一种具有类似抗炎特性的脂质介质,但受体靶点不同。

马雷辛 1: 源自二十二碳六烯酸,它也在消炎中发挥作用。

保护素 D1: 以其神经保护和抗炎作用而闻名.

独特性: Resolvin D2 甲酯因其特定的受体相互作用和强大的抗炎作用而独一无二。 它能够调节免疫和神经反应,使其成为治疗研究中一种通用的化合物 .

生化分析

Biochemical Properties

Resolvin D2 Methyl Ester interacts with various enzymes and proteins. It is a potent inhibitor of neuronal TRPV1 and TRPA1 . It also interacts with leukocytes, acting as a modulator . The nature of these interactions involves the modulation of the inflammatory response, promoting the resolution of inflammation .

Cellular Effects

Resolvin D2 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by promoting the switch of macrophages toward their anti-inflammatory phenotype . It also increases the secretion of pro-myogenic factors . Furthermore, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .

Molecular Mechanism

The molecular mechanism of action of Resolvin D2 Methyl Ester involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting neuronal TRPV1 and TRPA1 . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Resolvin D2 Methyl Ester has been observed to be highly unstable, especially to acid

Dosage Effects in Animal Models

In animal models of Duchenne muscular dystrophy, Resolvin D2 Methyl Ester has been shown to target both inflammation and myogenesis, leading to enhanced muscle function compared to glucocorticoids

Metabolic Pathways

Resolvin D2 Methyl Ester is involved in the metabolic pathways of the immune system. It is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase

Transport and Distribution

As a lipophilic prodrug form, it may alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .

Subcellular Localization

Given its lipophilic nature, it may be localized within the lipid bilayer of cell membranes .

准备方法

合成路线和反应条件: Resolvin D2 甲酯的合成涉及几个关键步骤。该过程从二十二碳六烯酸通过 15- 和 5- 脂氧合酶的顺序氧合开始。 接下来是一系列反应,包括 Wittig 反应、Sonogashira 偶联和氢锆化 . 最终产物通过酯化获得,其中 Resolvin D2 的游离酸形式被转化为其甲酯形式 .

工业生产方法: Resolvin D2 甲酯的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程受到严格监控以保持化合物的完整性,并采用先进的纯化技术分离最终产物 .

化学反应分析

反应类型: Resolvin D2 甲酯经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构并增强其生物活性至关重要 .

常用试剂和条件:

氧化: 在受控条件下使用过氧化氢和分子氧等常见的氧化剂。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物包括 Resolvin D2 甲酯的各种羟基化和酯化衍生物,它们表现出增强的抗炎特性 .

相似化合物的比较

Resolvin D1: Another lipid mediator with similar anti-inflammatory properties but different receptor targets.

Maresin 1: Derived from docosahexaenoic acid, it also plays a role in resolving inflammation.

Protectin D1: Known for its neuroprotective and anti-inflammatory effects.

Uniqueness: Resolvin D2 methyl ester is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate both immune and neuronal responses makes it a versatile compound in therapeutic research .

属性

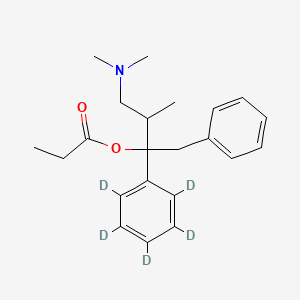

IUPAC Name |

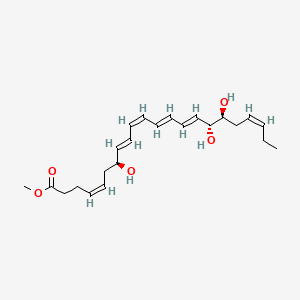

methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKXANXFRGFND-CGIARSFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)